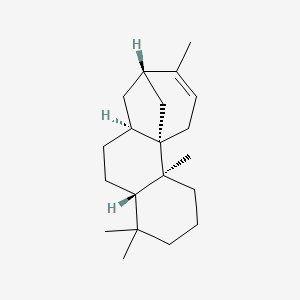

Aphidicol-15-ene

説明

特性

分子式 |

C20H32 |

|---|---|

分子量 |

272.5 g/mol |

IUPAC名 |

(1S,2S,7S,10S,12S)-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadec-13-ene |

InChI |

InChI=1S/C20H32/c1-14-8-11-20-13-15(14)12-16(20)6-7-17-18(2,3)9-5-10-19(17,20)4/h8,15-17H,5-7,9-13H2,1-4H3/t15-,16-,17-,19-,20-/m0/s1 |

InChIキー |

OQLQRDAXEXXZKZ-TXTPUJOMSA-N |

SMILES |

CC1=CCC23CC1CC2CCC4C3(CCCC4(C)C)C |

異性体SMILES |

CC1=CC[C@]23C[C@@H]1C[C@@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C |

正規SMILES |

CC1=CCC23CC1CC2CCC4C3(CCCC4(C)C)C |

製品の起源 |

United States |

Key Aphidicolane Diterpenoids and Their Sources

Identification from Fungal Sources

Aphidicol-15-ene has been identified as a metabolite produced by certain fungi. Notably, it has been found in:

Cephalosporium aphidicola : This fungus is historically significant as the original source from which aphidicolin (B1665134), a related tetracyclic diterpenoid, was isolated in 1972. Subsequent investigations into the mycelial extracts of C. aphidicola revealed the presence of this compound and aphidicol-16-ene researchgate.netresearchgate.netpsu.edu. These hydrocarbons were identified through gas chromatography-mass spectrometry (GC-MS) analysis of the fungal extract psu.edu.

Phoma betae : This fungus has also been identified as a source of this compound. Research has reported the isolation of a diversity of diterpene hydrocarbons, including this compound, from Phoma betae dntb.gov.uamdpi.com. In 2001, (+)-stemar-13-ene, which was found to be identical to material isolated from Phoma betae, was reported, further linking this fungus to the aphidicolane and stemarane diterpenoid families mdpi.comnih.gov.

The presence of this compound in these fungal species highlights the role of fungi as producers of complex diterpenoid structures.

Isolation and Purification Techniques in Natural Product Chemistry

The isolation and purification of this compound from fungal sources typically involve a series of chromatographic techniques, common in natural product chemistry. While specific detailed protocols for this compound alone are not extensively detailed in the provided snippets, the general approaches for related compounds and fungal metabolites provide insight:

Extraction: Fungal biomass (mycelium) is often extracted using organic solvents such as acetone (B3395972) or light petroleum psu.edu. The resulting crude extracts contain a complex mixture of metabolites.

Chromatography:

Column Chromatography: Crude extracts are typically subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. Elution with various solvent systems (e.g., light petroleum, ethyl acetate-light petroleum mixtures) allows for the separation of different compound classes psu.edunih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for the identification and initial characterization of volatile compounds like this compound. It allows for the separation of components in the extract and provides mass spectral data for identification by comparison with known compounds or databases psu.edu.

High-Performance Liquid Chromatography (HPLC): While not explicitly detailed for this compound in the provided snippets, HPLC is a standard method for further purification and isolation of natural products, offering high resolution and sensitivity.

The identification of this compound, with the molecular formula C20H32 and a molecular weight of approximately 272.47 g/mol ebi.ac.uk, relies on the combination of these separation and analytical techniques.

Table 1: Fungal Sources and Identified Diterpenoids

| Fungal Species | Identified Diterpenoids (including this compound) | Reference(s) |

| Cephalosporium aphidicola | Aphidicolin, this compound, Aphidicol-16-ene, Aphidicolan-16β-ol, Aphidicolin-17-acetate, 3α,6β,16β,17,18-pentahydroxyaphidicolane, etc. | researchgate.netresearchgate.netpsu.edueolss.net |

| Phoma betae | This compound, Aphidicol-16-ene, Stemar-13-ene, (+)-pimar-8,15-diene, isopimar-8,15-diene, 8β-pimara-9(11),15-diene, pimara-7,15-diene (B1202013), pimara-8(14),15-diene | dntb.gov.uamdpi.comnih.goveolss.net |

Compound Name List:

this compound

Aphidicolin

Aphidicolan-16β-ol

Aphidicol-16-ene

Stemar-13-ene

(+)-pimar-8,15-diene

isopimar-8,15-diene

8β-pimara-9(11),15-diene

pimara-7,15-diene

pimara-8(14),15-diene

(+)-stemodin

(+)-stemodinone

(+)-stemarin

maritimol

aphidicolin-17-monoacetate (B1254980)

aphidicolin-3,18-orthoacetate

3,16-diketoaphidicolan

17-acetyl-aphidicolin

(+)-eupenoxide

phomoxanthone A

scopadula-13α-ol

Biosynthetic Pathways and Enzymology of Aphidicol 15 Ene Formation

Early Isoprenoid Precursor Metabolism (e.g., Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate)

Isoprenoids, a vast and structurally diverse class of natural products, are biosynthesized from fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov, nih.gov, oup.com, frontiersin.org These essential precursors are generated through two distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov, oup.com A critical enzyme in isoprenoid biosynthesis is isopentenyl diphosphate isomerase (IPP isomerase, EC 5.3.3.2), which catalyzes the reversible interconversion of IPP into the more reactive electrophilic isomer, DMAPP. wikipedia.org, reactome.org, nih.gov, oup.com The precise ratio of DMAPP to IPP is vital for the efficient synthesis of longer-chain isoprenoid precursors. nih.gov

Geranylgeranyl Diphosphate (GGPP) as the Primary Diterpenoid Precursor

Diterpenes, characterized by their C20 structure, are biosynthesized from the linear isoprenoid precursor geranylgeranyl diphosphate (GGPP). nih.gov, nih.gov, researchgate.net, nih.gov, researchgate.net, frontiersin.org, researchgate.net GGPP is assembled through the sequential condensation of DMAPP with three molecules of IPP, a process catalyzed by geranylgeranyl diphosphate synthase. nih.gov, mpg.de The MEP pathway serves as a significant source of the C5 units required for GGPP production, particularly in plants. researchgate.net

Diterpene Synthase-Mediated Cyclization and Rearrangements

The biosynthesis of the complex carbon skeletons of diterpenes begins with the enzymatic cyclization of GGPP, a reaction catalyzed by diterpene synthases (diTPSs). nih.gov, mdpi.com, researchgate.net, nih.gov, nih.gov, nih.gov, chemrxiv.org, researchgate.net, frontiersin.org These enzymes orchestrate a series of reactions involving carbocation intermediates to form the characteristic cyclic structures.

The Role of syn-Copalyl Diphosphate Synthase (CPS) in Initial Cyclization

Class II diterpene synthases, exemplified by syn-copalyl diphosphate synthases (syn-CPS), are responsible for the initial cyclization step in diterpene biosynthesis. mdpi.com, researchgate.net, nih.gov, researchgate.net This enzymatic activity converts GGPP into bicyclic intermediates, most notably syn-copalyl diphosphate (syn-CPP), which then serves as the substrate for subsequent cyclization by class I diterpene synthases. mdpi.com, researchgate.net, nih.gov, nih.gov, mdpi.com, researchgate.net The catalytic machinery for this initial cyclization is often located at the interface of the β and γ domains within the enzyme structure, as observed in enzymes like ent-copalyl diphosphate synthase. researchgate.net, nih.gov

Identification and Characterization of Aphidicolene-Specific Diterpene Synthases (e.g., OsKSL4)

The intricate tetracyclic structure of Aphidicol-15-ene is formed through the action of specialized diterpene synthases. iastate.edu, acs.org The Oryza sativa kaurene synthase-like 4 (OsKSL4) enzyme has been identified as a key player exhibiting specific activity towards the formation of aphidicolene-type diterpenes. iastate.edu, acs.org Research involving site-directed mutagenesis of OsKSL4, specifically the substitution of threonine (Thr) with isoleucine (Ile) at residue 696 (OsKSL4:T696I), has confirmed its role in producing this compound. This modification shifts the enzyme's product profile from a tricyclic pimaradiene to the rearranged tetracyclic this compound, underscoring its specificity. iastate.edu, acs.org

Carbocation Cascade Mechanisms in this compound Formation

The transformation of the linear GGPP precursor into the complex diterpene skeletons, including this compound, is orchestrated through elaborate carbocation cascade mechanisms. nih.gov, researchgate.net, nih.gov, nih.gov, researchgate.net, chemrxiv.org, openrepository.com, acs.org, researchgate.net, acs.org, nih.gov, nih.gov, frontiersin.org These cascades are initiated by either the ionization of the diphosphate moiety of GGPP, typically mediated by class I diTPSs, or by the protonation of a double bond, a characteristic of class II diTPSs, thereby generating a highly reactive carbocation intermediate. nih.gov, nih.gov, nih.gov, researchgate.net, frontiersin.org The cascade proceeds through a series of sequential cyclizations, hydride shifts, and skeletal rearrangements, driven by the inherent stability of carbocation intermediates. nih.gov, researchgate.net, nih.gov, nih.gov, researchgate.net, openrepository.com, acs.org, acs.org, nih.gov, nih.gov Specifically for this compound biosynthesis, the pathway involves the generation of a syn-pimar-15-en-9-yl cation, which subsequently undergoes further modifications. nih.gov

Specific Hydride Shifts and Wagner-Meerwein Rearrangements Leading to the Aphidicolane Skeleton

The characteristic Aphidicolane skeleton is constructed through specific carbocation rearrangements, including hydride shifts and Wagner-Meerwein rearrangements. iastate.edu, acs.org Following the initial cyclization of the GGPP precursor to a syn-pimar-15-en-9-yl cation intermediate, a critical 1,2-hydride shift occurs, transferring a hydrogen atom from carbon 9 (C9) to carbon 8 (C8). iastate.edu, acs.org This hydride shift is followed by a secondary cyclization event, leading to the formation of a tetracyclic structure containing a secondary carbocation. iastate.edu, acs.org Subsequently, a Wagner-Meerwein rearrangement facilitates the transformation of this secondary carbocation tetracycle into a more stable tertiary aphidicolanyl carbocation. iastate.edu, acs.org, nih.gov The final step in the formation of this compound involves the deprotonation of this tertiary carbocation. iastate.edu, acs.org Wagner-Meerwein rearrangements, including hydride and methyl shifts, are also integral to generating skeletal diversity in the biosynthesis of other diterpenes. acs.org, nih.gov, acs.org, biorxiv.org

Table 1: Key Precursors and Enzymes in this compound Biosynthesis

| Precursor/Enzyme | Description | Role in this compound Biosynthesis | Source/Reference |

| Isopentenyl diphosphate (IPP) | A fundamental C5 isoprenoid building block. | C5 building block for isoprenoids. | nih.gov, wikipedia.org, nih.gov, oup.com, mpg.de |

| Dimethylallyl diphosphate (DMAPP) | An isomer of IPP and a reactive electrophilic C5 isoprenoid building block. | C5 building block for isoprenoids. | nih.gov, wikipedia.org, nih.gov, oup.com, mpg.de |

| Geranylgeranyl diphosphate (GGPP) | The universal C20 precursor for diterpene biosynthesis. | Primary precursor for diterpene formation. | nih.gov, nih.gov, researchgate.net, nih.gov, researchgate.net, frontiersin.org, researchgate.net |

| Isopentenyl diphosphate isomerase (EC 5.3.3.2) | Interconverts IPP and DMAPP. | Ensures availability of reactive DMAPP for condensation reactions. | wikipedia.org, reactome.org, nih.gov, oup.com |

| syn-Copalyl Diphosphate Synthase (syn-CPS) | Class II diTPS; catalyzes initial cyclization of GGPP. | Catalyzes the initial cyclization of GGPP to syn-CPP. | mdpi.com, researchgate.net, nih.gov, nih.gov, mdpi.com, researchgate.net |

| Oryza sativa kaurene synthase-like 4 (OsKSL4) | Aphidicolene-specific diterpene synthase. | Catalyzes subsequent cyclization and rearrangement steps leading to this compound. | iastate.edu, acs.org |

Table 2: Key Mechanistic Steps in this compound Formation

| Step | Description | Key Intermediates/Reactions | Enzyme(s) Involved | Source(s) |

| 1 | Initial Cyclization | GGPP → syn-Copalyl diphosphate (syn-CPP) | Class II diTPS | mdpi.com, researchgate.net, nih.gov, researchgate.net |

| 2 | Carbocation Formation & Initial Cyclization | syn-CPP → syn-pimar-15-en-9-yl cation | Class I diTPS | iastate.edu, acs.org, nih.gov |

| 3 | Hydride Shift | syn-pimar-15-en-9-yl cation → C9-to-C8 hydride shift product | OsKSL4 | iastate.edu, acs.org |

| 4 | Secondary Cyclization | Hydride shift product → Tetracyclic secondary carbocation | OsKSL4 | iastate.edu, acs.org |

| 5 | Wagner-Meerwein Rearrangement | Secondary carbocation → Tertiary aphidicolanyl carbocation | OsKSL4 | iastate.edu, acs.org, nih.gov |

| 6 | Termination | Tertiary aphidicolanyl carbocation → this compound (via deprotonation) | OsKSL4 | iastate.edu, acs.org |

Chemical Synthesis of Aphidicol 15 Ene and Its Structural Analogs

Retrosynthetic Analysis and Strategic Design for Polycyclic Construction

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of disconnections of chemical bonds. icj-e.org A key strategy in the synthesis of complex polycyclic molecules like aphidicol-15-ene is to identify strategic bond disconnections that lead to simplified precursors.

A common retrosynthetic approach for the aphidicolane skeleton, as demonstrated in various total syntheses, involves the disconnection of the C/D ring system. researchgate.netcdnsciencepub.com This often leads to a bicyclo[2.2.2]octanone intermediate, which can be further simplified. researchgate.netcdnsciencepub.com The logic behind this strategy is to construct the A/B ring system first and then elaborate the more complex bridged C/D rings. researchgate.net

One notable strategy involves the use of a common 6-hydroxybicyclo[2.2.2]octan-2-one system as a key intermediate for constructing the C/D rings of not only aphidicolin (B1665134) derivatives but also related diterpenoids like stemarin (B1253535) and stemodane. cdnsciencepub.comresearchgate.net This approach highlights the power of a convergent synthetic design, where different complex natural products can be accessed from a common precursor.

In the context of synthesizing key intermediates for aphidicolin, retrosynthetic analysis of tetracyclic ketones, which serve as models, has been a valuable tool. researchgate.net This analytical method allows for the systematic exploration of potential synthetic routes and the identification of readily available chiral starting materials to control stereochemistry. researchgate.netnih.gov

Total Synthesis Methodologies

The total synthesis of this compound and its parent compound, aphidicolin, has been achieved through various methodologies, including both enantioselective and stereospecific routes.

Enantioselective Synthesis Approaches

Enantioselective synthesis, also known as asymmetric synthesis, is a method that favors the formation of a specific enantiomer of a chiral molecule. wikipedia.org This is crucial in the synthesis of natural products, as typically only one enantiomer exhibits the desired biological activity. wikipedia.org

Several enantioselective total syntheses of aphidicolin have been reported, which could be adapted for the synthesis of this compound. mdpi.com One approach involves a furan-terminated-epoxide-initiated cationic cyclization, which demonstrated complete transmission of asymmetry from the starting epoxide, leading to the desired enantiomer. researchgate.net Another key reaction in a reported total synthesis of (±)-aphidicolin is the Claisen rearrangement of a cyclopentenol (B8032323) vinyl ether, which under specific conditions, yields the desired product in good yield. researchgate.net Furthermore, the carbonylation of an unsaturated tosylate using disodium (B8443419) tetracarbonylferrate has been employed to construct the aphidicolin skeleton. researchgate.net

Enantioselective catalysis, utilizing chiral catalysts, is a powerful tool in asymmetric synthesis. wikipedia.org Chiral auxiliaries, which are stoichiometric chiral compounds that direct the stereochemical outcome of a reaction, also represent a valid strategy. wikipedia.org

Stereospecific Routes (e.g., from (+)-Podocarpic Acid)

Stereospecific routes utilize a chiral starting material and proceed with reactions that maintain or predictably alter the stereochemistry throughout the synthesis. A prominent example in the synthesis of aphidicolane diterpenoids is the use of the readily available natural product (+)-podocarpic acid as a chiral template. researchgate.netresearchgate.netnih.govmdpi.comnih.gov

The synthesis of (+)-aphidicol-15-ene from (+)-podocarpic acid has been successfully demonstrated. researchgate.netcdnsciencepub.comnih.govsemanticscholar.org This approach leverages the existing stereocenters of podocarpic acid to control the stereochemistry of the final product. The synthesis involves a series of transformations to convert the tricyclic podocarpic acid into the tetracyclic aphidicolane framework. researchgate.netnih.gov A key intermediate in this route is a keto alcohol derived from podocarpic acid. cdnsciencepub.com The construction of the C/D ring system is achieved through functional group manipulations and a key rearrangement of a 6-hydroxybicyclo[2.2.2]octan-2-one system. cdnsciencepub.com

The use of (+)-podocarpic acid has proven to be a versatile strategy, not only for (+)-aphidicol-15-ene but also for the synthesis of other related diterpenoids like (+)-stemod-12-ene and (+)-2-deoxystemodinone. researchgate.netnih.gov This underscores the utility of this natural product as a chiral building block in complex molecule synthesis. researchgate.netnih.govmdpi.com

Key Intermediate Synthesis and Functional Group Transformations

The successful synthesis of this compound hinges on the efficient construction of key intermediates and the strategic application of functional group transformations. As mentioned previously, a pivotal intermediate in several syntheses is a 6-hydroxybicyclo[2.2.2]octan-2-one derivative. researchgate.netcdnsciencepub.com

In the stereospecific synthesis of (+)-aphidicol-15-ene from (+)-podocarpic acid, a crucial intermediate is an alcohol that is subsequently converted to a tosylate. cdnsciencepub.com Treatment of this tosylate with methyl sulfinyl carbanion in dimethyl sulfoxide (B87167) (DMSO) leads to the formation of the this compound skeleton. cdnsciencepub.com

Another key sequence of reactions in a reported synthesis involves the conversion of a starting material to a dithiocarbonate, followed by a diastereoselective reduction with sodium borohydride (B1222165) to an alcohol. mdpi.comnih.gov This alcohol is then transformed into a benzoate, which undergoes reduction with tri-n-butyltin hydride. mdpi.comnih.gov

The following table summarizes a synthetic sequence towards (+)-aphidicol-15-ene, highlighting key transformations:

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| a | Starting Material (33a) | NaH, imidazole, THF, CS₂, CH₃I | Dithiocarbonate (44) | 87 |

| b | Dithiocarbonate (44) | MeOH/Et₂O (1/1), NaBH₄, -10 °C | Alcohol (45) | 90 |

| c | Alcohol (45) | PhCOCl/Py | Benzoate (46) | 97 |

| d | Benzoate (46) | Bu₃SnH, toluene, reflux | Saponification product (47) | 75 |

| e | Saponification product (47) | TsCl/Py, 3 °C, 72 h | Tosylate | 60 |

| f | Tosylate | CH₃S(O)CH₂⁻Na⁺/CH₃S(O)CH₃, 60 °C, 2 h | (+)-Aphidicol-15-ene | 60 |

Data sourced from a review on the synthesis of aphidicolane diterpenoids. nih.gov

Derivatization Strategies for this compound Analogue Generation

The generation of structural analogs of this compound is of interest for structure-activity relationship studies. Derivatization strategies often focus on the modification of existing functional groups or the introduction of new ones.

One approach to creating analogs involves the chemical modification of the parent compound, aphidicolin. For instance, this compound-3α,17,18-triol was synthesized from aphidicolin-3α,17,18-triacetate. jst.go.jp This transformation involved the introduction of a double bond at the C15-C16 position through a mesylation and elimination sequence. jst.go.jp

The hydroxyl groups of aphidicolin provide convenient handles for derivatization. For example, various ether derivatives of aphidicolin have been prepared by reacting it with reagents like benzyl (B1604629) bromide. jst.go.jp Such strategies could be applied to hydroxylated analogs of this compound to generate a library of related compounds.

Furthermore, the synthesis of analogs can be achieved by intercepting intermediates in the total synthesis of aphidicolin or this compound and modifying them. The versatility of the synthetic routes, particularly those starting from (+)-podocarpic acid, suggests that various analogs could be prepared by altering the reaction pathways or using different reagents. nih.govmdpi.com

The following table lists some known derivatives of aphidicolin, which can be considered structural analogs and provide insights into potential derivatization strategies for this compound.

| Compound Name | Base Structure | Key Modifications |

| Aphidicolin-17-acetate | Aphidicolin | Acetylation at C-17 hydroxyl |

| 3-Deoxyaphidicolin (B1253851) | Aphidicolin | Removal of C-3 hydroxyl |

| 3-Oxoaphidicolin | Aphidicolin | Oxidation of C-3 hydroxyl to a ketone |

| This compound-3α,17,18-triol | This compound | Hydroxyl groups at C-3, C-17, and C-18 |

Information compiled from studies on aphidicolin derivatives. jst.go.jp

Advanced Spectroscopic and Chromatographic Methodologies for Aphidicol 15 Ene Analysis and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For aphidicol-15-ene, ¹H (proton) and ¹³C (carbon-13) NMR, along with two-dimensional (2D) techniques, are indispensable for assigning the constitution and relative stereochemistry of its complex tetracyclic framework.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals. The upfield region (typically δ 0.7–1.2 ppm) is characterized by several sharp singlets, corresponding to the four tertiary methyl groups of the aphidicolane skeleton. The presence of a double bond between C15 and C16 introduces olefinic proton signals further downfield. In a synthesis of (+)-aphidicol-15-ene, the spectral properties were found to be identical to the natural product derivative cdnsciencepub.com. A key precursor in this synthesis, sharing the core skeleton, showed characteristic tertiary methyl signals as three singlets at δ 0.78, 0.84 (6H), and 0.90 ppm cdnsciencepub.com.

¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show 20 distinct carbon signals, corresponding to its molecular formula. The positions of these signals (chemical shifts) indicate the type of carbon atom (sp³, sp², methyl, methylene, methine, or quaternary). The olefinic carbons (C15 and C16) would appear significantly downfield (typically δ 120-150 ppm), while the sp³-hybridized carbons of the tetracyclic system would resonate in the upfield region (typically δ 10-60 ppm).

To definitively assign each proton and carbon signal and to establish the stereochemistry, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C spectral data.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing critical information for determining the relative stereochemistry of the molecule, such as the orientation of substituents and the fusion of the rings.

| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Tertiary Methyl (-CH₃) | 0.7 - 1.2 (singlets) | 15 - 35 |

| Saturated Methylene (-CH₂-) | 1.0 - 2.0 (multiplets) | 20 - 45 |

| Saturated Methine (-CH-) | 1.2 - 2.2 (multiplets) | 30 - 60 |

| Alkene (=CH-) | 5.0 - 6.0 (multiplets) | 120 - 150 |

| Quaternary Carbons (C) | N/A | 30 - 50 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. Unlike low-resolution mass spectrometry which provides an integer mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.

For this compound, the molecular formula is C₂₀H₃₂ ebi.ac.uk. The calculated monoisotopic mass for this formula is 272.25040 u ebi.ac.uk. HRMS analysis of a sample of this compound would measure its mass with high accuracy. In one reported synthesis, the molecular weight was determined by mass spectrometry with a found value of 272.2514, which is in excellent agreement with the calculated value of 272.2504 for C₂₀H₃₂ cdnsciencepub.com. This level of precision allows chemists to distinguish C₂₀H₃₂ from other possible formulas with the same nominal mass (272), such as C₁₉H₂₀O₃ (296.1361 u) or C₁₅H₂₄N₆ (288.2062 u), thereby unambiguously confirming the molecular formula. The fragmentation patterns observed in tandem MS/MS experiments can further provide structural information about the tetracyclic skeleton nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used to analyze the components of a mixture, confirm the identity of a target compound, and assess its purity, particularly in the context of organic synthesis or isolation from natural sources nih.govmdpi.com.

In the analysis of this compound, a sample mixture is first vaporized and injected into the GC system. The components of the mixture travel through a long, narrow column at different rates depending on their volatility and interaction with the column's stationary phase. This separates the target compound, this compound, from solvents, unreacted starting materials, and any byproducts generated during a synthesis.

As each separated component exits the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the fragments, producing a unique mass spectrum that serves as a molecular "fingerprint" for that component. By comparing the obtained mass spectrum with a library of known spectra (such as the NIST database) or with a previously analyzed authentic standard, the identity of this compound can be confirmed researchgate.net. The National Institute of Standards and Technology (NIST) WebBook notes the availability of gas chromatography data for the related isomer, aphidicol-16-ene nist.gov. The purity of the sample is determined by integrating the area of the chromatographic peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

X-ray Crystallography for Defining Molecular Structures (e.g., Aphidicolin-Polymerase Complexes)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a suitable single crystal of this compound itself can be a challenge, the technique has been successfully applied to its parent compound, aphidicolin (B1665134), to understand its interaction with its biological target. This provides unparalleled insight into the molecule's absolute stereochemistry and conformational properties.

The structure of the catalytic core of human DNA polymerase α (Pol α) has been determined in a ternary complex with an RNA-primed DNA template and the inhibitor aphidicolin. This crystal structure, resolved to 2.5 Å, provides a detailed view of how aphidicolin inhibits DNA replication. The analysis revealed that all three six-membered rings of the aphidicolin molecule adopt a chair conformation within the enzyme's active site. This precise structural information is invaluable for understanding the mechanism of action and for designing new, potentially more potent, inhibitors.

Future Directions and Research Perspectives in Aphidicol 15 Ene Chemistry and Biology

Optimization of Biotechnological Production Platforms for Aphidicol-15-ene and Derivatives

The natural production of many high-value diterpenoids is often limited to specific plant species with low yields, making large-scale extraction unsustainable and expensive. nih.govresearchgate.net Consequently, a primary focus of future research is the development and optimization of biotechnological production platforms. Metabolic engineering in well-characterized microorganisms like Escherichia coli and yeast presents a promising alternative to chemical synthesis or extraction from natural sources. nih.gov

Engineering microbial hosts involves rerouting endogenous isoprenoid metabolism to increase the precursor flux towards the heterologous terpenoid pathway. nih.gov Strategies include overexpressing key enzymes in the biosynthetic pathway, suppressing competing metabolic pathways, and global regulation of transcription factors. frontiersin.orgmdpi.com The goal is to create microbial "factories" capable of producing this compound and its derivatives in high titers. A key challenge is ensuring that the downstream pathway has the capacity to handle the increased supply of precursor metabolites. nih.gov The non-conventional yeast, Yarrowia lipolytica, is a particularly promising host due to its inherent mevalonate (B85504) pathway and high fluxes of acetyl-CoA. tandfonline.com

| Enzyme Engineering | Modifying key enzymes like terpene synthases (TPSs) and cytochrome P450s (CYP450s) for improved activity and specificity. | Overcome bottlenecks in the biosynthetic pathway and increase product selectivity. nih.govmdpi.com |

Comprehensive Elucidation and Reconstruction of Diterpenoid Biosynthetic Pathways

A fundamental prerequisite for successful metabolic engineering is a complete understanding of the natural biosynthetic pathway of the target molecule. nih.gov For complex diterpenoids like this compound, this involves identifying and characterizing every enzyme responsible for its creation, from the universal precursor geranylgeranyl diphosphate (B83284) (GGDP) to the final intricate structure. frontiersin.org

The biosynthesis of specialized terpenoids typically begins with a terpene synthase that creates the basic carbon skeleton. This is followed by a series of modifications, often catalyzed by cytochrome P450-dependent oxidoreductases (CYP450s), which add functional groups like hydroxyls, and other enzymes such as dehydrogenases or acyltransferases that complete the molecule. frontiersin.org The use of transcriptomics in non-model organisms that naturally produce these compounds has become a powerful tool for discovering the genes encoding these enzymes. Once identified, these pathways can be reconstructed in a microbial host, enabling controlled and scalable production.

Table 2: Key Enzyme Classes in Diterpenoid Biosynthesis

| Enzyme Class | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Geranylgeranyl Diphosphate Synthase (GGDS) | Synthesizes the C20 precursor for diterpenoids. | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Geranylgeranyl diphosphate (GGDP) frontiersin.org |

| Diterpene Synthase (diTPS) | Cyclizes the linear GGDP to form the core diterpene scaffold. | Geranylgeranyl diphosphate (GGDP) | Diverse cyclic diterpene skeletons researchgate.net |

| Cytochrome P450 Monooxygenases (CYP450s) | Catalyze regio- and stereospecific oxidations (e.g., hydroxylation). | Diterpene scaffold | Oxidized/hydroxylated intermediates |

| Dehydrogenases/Reductases | Catalyze redox reactions, converting hydroxyl groups to ketones or aldehydes. | Oxidized intermediates | Further modified intermediates |

| Acyltransferases/Glucosyltransferases | Add acyl or sugar moieties to the scaffold. | Modified intermediates | Final decorated diterpenoid derivatives frontiersin.org |

Rational Design and Synthesis of Novel this compound Analogs with Tuned Molecular Interactions

Aphidicolin (B1665134), a closely related compound, is a potent and specific inhibitor of B-family DNA polymerases. nih.gov Despite this, its clinical use has been hampered by low solubility and rapid clearance from plasma. nih.govebi.ac.uk Over 50 modifications of the aphidicolin structure have been attempted, but nearly all have resulted in a loss of inhibitory activity. nih.gov This highlights the challenge in modifying the molecule without disrupting its precise interaction with its target.

The recent determination of the crystal structure of human DNA polymerase α in a complex with aphidicolin provides a crucial breakthrough. nih.govresearchgate.net This structural information reveals exactly how the inhibitor binds to the active site and blocks dCTP binding. nih.gov This knowledge forms the basis for the rational design of novel this compound analogs. Future synthetic efforts can now be guided by this structural blueprint, allowing for targeted modifications designed to improve properties like solubility and bioavailability while maintaining or even enhancing the affinity for the target enzyme. nih.gov The goal is to create derivatives with tuned molecular interactions, leading to improved therapeutic profiles. mdpi.com

Table 3: Approaches for Rational Analog Design

| Design Strategy | Rationale | Desired Outcome |

|---|---|---|

| Structure-Guided Design | Utilize the crystal structure of the target-inhibitor complex to identify key interaction points. nih.govresearchgate.net | Design analogs with enhanced binding affinity and specificity. |

| Bioisosteric Replacement | Replace specific functional groups with others that have similar physical or chemical properties. | Improve pharmacokinetic properties (e.g., solubility, stability) without losing activity. |

| Conformationally Locked Analogs | Introduce structural constraints to lock the molecule in its bioactive conformation. | Reduce conformational flexibility, potentially increasing binding affinity and reducing off-target effects. nih.gov |

| QSAR Modeling | Develop quantitative structure-activity relationship (QSAR) models to predict the activity of virtual compounds before synthesis. rsc.orgrsc.org | Prioritize the synthesis of the most promising candidates, saving time and resources. |

Exploration of Additional Biological Targets and Molecular Mechanisms beyond DNA Polymerase Inhibition

While the primary mechanism of action for aphidicolin is the inhibition of DNA polymerases α and δ, leading to cell cycle arrest, evidence suggests its biological activity may be more complex. ebi.ac.uknih.gov For instance, aphidicolin has been shown to synergize with other chemotherapeutic drugs like fludarabine (B1672870) and cladribine, enhancing DNA damage and apoptosis in leukemia cells. ebi.ac.uk It can also influence stress response pathways, such as increasing the mRNA levels of GADD45β via a p53-dependent mechanism. ebi.ac.uk

These findings suggest that this compound and its analogs may have additional, undiscovered biological targets or modulate cellular pathways beyond direct DNA polymerase inhibition. Future research should employ strategies like phenotypic screening and chemical proteomics to identify these novel targets. nih.gov Uncovering alternative molecular mechanisms could open up new therapeutic applications for this class of compounds, potentially in areas beyond cancer treatment. nih.gov Replication stress induced by polymerase inhibitors is known to activate the ATR signaling pathway, a key component of the DNA damage response, suggesting a broader impact on cellular signaling networks. mdpi.com A deeper understanding of these secondary effects is crucial for the development of more effective and targeted therapies.

Q & A

Q. What are the key challenges in isolating and characterizing Aphidicol-15-ene from biological sources?

Isolation requires careful optimization of extraction protocols (e.g., solvent polarity, temperature) to avoid degradation. Characterization often involves tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, resolving overlapping proton signals in NMR due to structural similarity with diterpene analogs demands advanced techniques like 2D-COSY or HSQC . Purity validation should follow guidelines for natural product isolation, including chromatographic peak integration and comparison to synthetic standards .

Q. How can researchers design experiments to study this compound’s role in diterpene biosynthesis pathways?

A methodological approach includes:

- Step 1 : Use isotopic labeling (e.g., -glucose) in fungal/bacterial cultures to trace precursor incorporation into this compound.

- Step 2 : Employ gene knockout studies (e.g., CRISPR-Cas9) on diterpene synthase (DTS) enzymes to observe pathway disruptions.

- Step 3 : Validate intermediates via GC-MS or LC-HRMS, referencing known biosynthetic pathways (e.g., syn-CPP conversion steps) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar diterpenes?

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ).

- Vibrational circular dichroism (VCD) for stereochemical assignment.

- X-ray crystallography for absolute configuration determination, though this requires high-purity crystals .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic synthesis mechanisms be resolved?

Contradictions often arise from:

- Enzyme promiscuity : DTS enzymes may produce multiple intermediates under varying pH or cofactor conditions.

- Methodological bias : In vitro assays vs. in vivo systems yield divergent kinetic parameters.

Resolution strategy : - Replicate experiments using standardized protocols (e.g., uniform buffer systems, cofactor concentrations).

- Apply molecular dynamics simulations to model enzyme-substrate interactions and identify critical residues (e.g., Thr/Ile in syn-CPP binding pockets) .

Q. What experimental design principles are essential for studying this compound’s bioactivity in cell-based assays?

- Dose-response standardization : Use logarithmic dilutions (e.g., 0.1–100 µM) to establish IC values.

- Control groups : Include vehicle controls and positive controls (e.g., aphidicolin for DNA polymerase inhibition).

- Data normalization : Adjust for cell viability via ATP-based assays (e.g., CellTiter-Glo®) .

Q. How can researchers address reproducibility issues in this compound synthesis protocols?

Reproducibility hinges on:

- Detailed reporting : Document reaction conditions (solvent, catalyst, temperature) with exact molar ratios.

- Batch-to-batch validation : Use qNMR for purity quantification and HPLC-DAD for impurity profiling.

- Open-data practices : Share raw spectral data and chromatograms in supplementary materials .

Data Contradiction and Interpretation

Q. How should conflicting spectral data (e.g., NMR, IR) for this compound derivatives be analyzed?

- Cross-validate with orthogonal techniques : Compare IR carbonyl stretches () with NMR carbonyl signals.

- Re-examine sample preparation : Solvent impurities or residual water may distort NMR spectra.

- Consult computational predictions : Use DFT calculations to simulate expected spectra and identify anomalies .

Q. What statistical methods are appropriate for interpreting variability in bioassay results?

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.

- Non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions.

- Meta-analysis : Aggregate data from multiple studies to identify trends, using tools like RevMan or R’s metafor package .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

Q. What role do computational tools play in optimizing this compound’s synthetic routes?

- Retrosynthetic analysis : Use AI-driven platforms (e.g., Chematica) to propose efficient pathways.

- Docking studies : Model substrate-enzyme interactions to predict catalytic efficiency.

- Machine learning : Train models on existing diterpene synthesis data to forecast yields .

Data Presentation and Publication

Q. How should researchers structure supplementary materials for studies involving this compound?

Q. What are common pitfalls in drafting the "Discussion" section for this compound-related papers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。